REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1.O.[NH2:11][NH2:12]>C(O)C>[CH3:1][C:2]1[N:7]=[C:6]([C:8](=[N:11][NH2:12])[NH2:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
11.97 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
36.3 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The precipitated product (K1=1.45 g) has been filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
EXTRACTION
|
Details
|
After dilution with water the reaction mixture is extracted three times with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent has been removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(N)=NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.11 g | |
YIELD: PERCENTYIELD | 78.9% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |